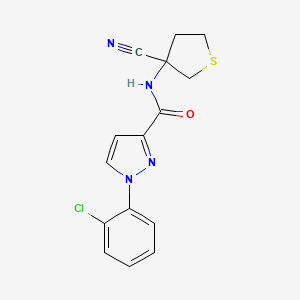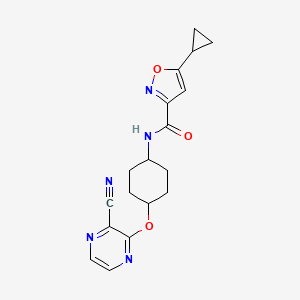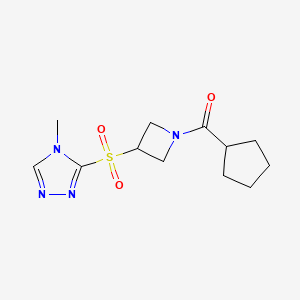
cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole” (also known as “cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone”).
Antiviral Agents
The compound’s structure, which includes a 1,2,4-triazole moiety, is significant in the development of antiviral agents. Triazole derivatives have shown efficacy against various viruses, including influenza, herpes simplex virus, and coxsackievirus . The presence of the azetidine ring and sulfonyl group can enhance the antiviral activity by improving the binding affinity to viral enzymes and proteins.
Antifungal Applications
1,2,4-Triazole derivatives are well-known for their antifungal properties. Compounds containing this moiety are used in the treatment of fungal infections due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This compound could potentially be developed into new antifungal drugs, offering an alternative to existing treatments like fluconazole and itraconazole.
Anticancer Research
The compound’s unique structure makes it a candidate for anticancer research. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis . The cyclopentanecarbonyl and azetidine groups may enhance the compound’s ability to target specific cancer cells, making it a promising candidate for further study in oncology.
Antibacterial Agents
Triazole-containing compounds have shown significant antibacterial activity. The sulfonyl group in the compound can enhance its ability to disrupt bacterial cell wall synthesis or function . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Triazole derivatives have been shown to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This compound could be explored for its ability to reduce inflammation in various diseases, including arthritis and other inflammatory conditions.
Neuroprotective Agents
Research into triazole derivatives has indicated potential neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases . The unique structure of this compound could make it a valuable candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
The compound may also exhibit antioxidant properties due to the presence of the triazole ring, which can scavenge free radicals and reduce oxidative stress . This makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage in the body.
Agricultural Applications
In agriculture, triazole derivatives are used as fungicides and plant growth regulators . The compound’s structure suggests it could be effective in protecting crops from fungal infections and possibly enhancing plant growth and yield.
These applications highlight the versatility and potential of “3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole” in various fields of scientific research. Each application leverages different aspects of the compound’s unique chemical structure, making it a promising candidate for further study and development.
IntechOpen Frontiers ResearchGate Springer MDPI BMC Chemistry MDPI Bentham Science
Propriétés
IUPAC Name |
cyclopentyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-6-16(7-10)11(17)9-4-2-3-5-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCYQEJHALVEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



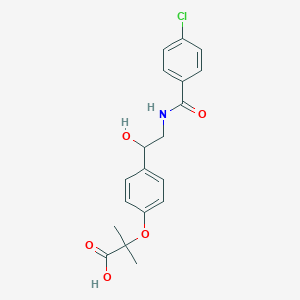
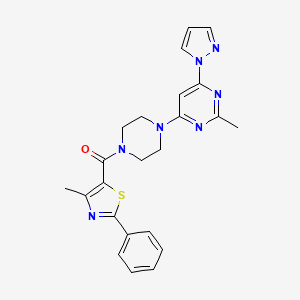
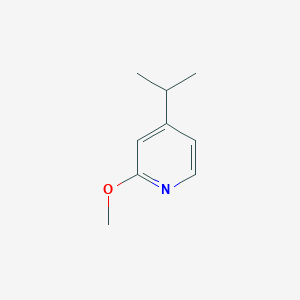
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
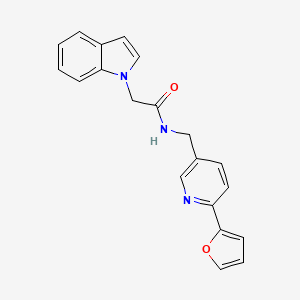
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
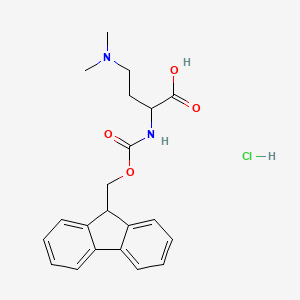
![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)
